molecular formula C16H20N4O5 B1679050 Porfiromycin CAS No. 801-52-5

Porfiromycin

Numéro de catalogue B1679050
Numéro CAS: 801-52-5
Poids moléculaire: 348.35 g/mol
Clé InChI: HRHKSTOGXBBQCB-VFWICMBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . As an antineoplastic agent, it is under investigation for the treatment of cancer, particularly head and neck cancer .


Molecular Structure Analysis

Porfiromycin belongs to the class of organic compounds known as mitomycins. These are polycyclic compounds with a structure based on an aziridine ring linked to a 7-amino-6-methyl-cyclohexa [b]pyrrolizine-5,8-dione .


Chemical Reactions Analysis

Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional “alkylating” agents upon chemical or enzymatic reduction, followed by spontaneous loss of the tertiary methoxy (hydroxyl) group and formation of an aromatic indole system .


Physical And Chemical Properties Analysis

Porfiromycin has a molecular formula of C16H20N4O5 and a molar mass of 348.359 g/mol . Further physical and chemical properties are not explicitly detailed in the available sources.

Applications De Recherche Scientifique

Bioreductive Alkylating Agent

Porfiromycin has been identified as a bioreductive alkylating agent with selective toxicity to hypoxic EMT6 tumor cells both in vivo and in vitro . This means that it can selectively target and kill cells that have low oxygen content, which is a common characteristic of solid tumors .

Treatment of Solid Tumors

Porfiromycin has shown potential in the treatment of solid tumors . It has been found to be capable of killing hypoxic radiation-resistant cells in solid EMT6 tumors . This suggests that it could be particularly effective when used in combination with radiation therapy, which is more effective against oxygenated cells .

Antibiotic Properties

Porfiromycin, along with mitomycins, forms a group of closely related bactericidal and cytotoxic antibiotics produced by several Streptomyces species . This means that it has the ability to kill bacteria, which could make it useful in the treatment of bacterial infections .

Potentiation of Antitumor Activity

Research has also been conducted into the time- and dose-dependent effects of recombinant human interleukin 1α (IL-1α) on the antitumor activity of porfiromycin . This suggests that it could be used in combination with other substances to enhance its antitumor effects .

Treatment of Hypoxic Cells

Porfiromycin has been found to be similar to mitomycin C in its toxicity to hypoxic EMT6 cells in vitro but has much less toxicity than mitomycin C to well-oxygenated EMT6 cells . This suggests that it could be particularly effective in the treatment of hypoxic cells, which are often resistant to other forms of treatment .

Production of Reactive Electrophiles

EMT6 cell sonicates reduce mitomycin C and porfiromycin to reactive electrophiles at similar rates under hypoxic conditions . This suggests that it could be used in research into the production of reactive electrophiles, which are highly reactive compounds that can interact with other molecules .

Propriétés

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8+,14+,16-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKSTOGXBBQCB-VFWICMBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024646
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porfiromycin

CAS RN

801-52-5
Record name Porfiromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Porfiromycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000801525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Porfiromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PORFIROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WK901OA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?

A1: While the exact reasons are complex and not fully elucidated, several factors contribute to porfiromycin's selective toxicity:

  • Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of porfiromycin under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
  • Drug uptake and retention: Studies have shown that porfiromycin uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester porfiromycin, leading to higher intracellular drug concentrations and prolonged exposure [].
  • DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by porfiromycin [].

Q2: Does the intracellular location of the activating enzyme influence porfiromycin’s efficacy?

A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and porfiromycin. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].

Q3: What is the molecular formula and weight of porfiromycin?

A3: Porfiromycin, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.

Q4: Is there spectroscopic data available for porfiromycin?

A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify porfiromycin in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of porfiromycin in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify porfiromycin metabolites generated in the presence of rat liver preparations [].

Q5: How stable is porfiromycin under various conditions?

A5: Porfiromycin demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of porfiromycin under various storage conditions and formulations.

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